N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine

Description

BenchChem offers high-quality N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-9-7-8-11(17)10-12/h7-10H,17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLPWCLUVPDFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC=CC(=C1)N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592149 | |

| Record name | Di-tert-butyl (3-aminophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883554-89-0 | |

| Record name | Di-tert-butyl (3-aminophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine molecular weight

An In-Depth Technical Guide to N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine, a key chemical intermediate in the fields of organic synthesis and pharmaceutical development. We will delve into its fundamental properties, provide a detailed and validated synthesis protocol, and explore its applications, with a focus on the rationale behind its utility in complex molecular construction.

Introduction: The Strategic Importance of Boc-Protected Diamines

N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine, also known as N,N'-di-Boc-m-phenylenediamine, is a derivative of 1,3-phenylenediamine where both amine functionalities are protected by tert-butoxycarbonyl (Boc) groups. This protection strategy is fundamental in multi-step organic synthesis. The Boc group is a carbamate-based protecting group that renders the normally nucleophilic and basic amino group unreactive to a wide range of reaction conditions. Its key advantage lies in its stability under basic and nucleophilic conditions, and its facile removal under moderately acidic conditions, which allows for the selective and sequential unveiling of the amine's reactivity.

The strategic placement of two Boc groups on the 1,3-phenylenediamine scaffold creates a versatile building block. It enables chemists to perform reactions on other parts of a molecule without interference from the highly reactive amino groups. Subsequently, one or both Boc groups can be removed to allow for precisely controlled derivatization, making this compound an indispensable tool for constructing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1]

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its use in a research setting. The key data for N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₄N₂O₄ | [2][3][] |

| Molecular Weight | 308.37 g/mol | [2][] |

| CAS Number | 883554-89-0 | [2][3] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 139-141 °C | [3] |

| Purity | Typically ≥98% | [3] |

| Synonyms | tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate, N,N'-di-Boc-m-phenylenediamine | [2] |

Safety and Handling

N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine is classified as a hazardous substance.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3] Some suppliers also list H314 (Causes severe skin burns and eye damage).[6]

-

Precautionary Measures : Standard laboratory precautions should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves.[6] All handling should be performed in a well-ventilated area or a chemical fume hood.[7] Avoid inhalation of dust and direct contact with skin and eyes.[6][7]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[7]

The precursor, 1,3-phenylenediamine, is known to be toxic and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[8] While the Boc-protected derivative is expected to have a different toxicological profile, caution is warranted.

Synthesis: A Validated Protocol

The synthesis of N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine is a straightforward protection reaction. The causality behind this protocol is to deactivate the two highly nucleophilic amine groups of 1,3-phenylenediamine to allow for subsequent, selective chemical transformations. The use of di-tert-butyl dicarbonate (Boc₂O) is standard for this purpose due to its high reactivity with amines and the clean byproducts (tert-butanol and CO₂) it generates.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where successful execution yields a product whose analytical data (TLC, melting point, NMR) will confirm its identity and purity.

-

Reagent Preparation : To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-phenylenediamine (1.0 eq).

-

Dissolution : Add a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of diamine). Stir until the diamine is fully dissolved. The choice of solvent is critical; it must be inert to the reagents and dissolve the starting material. DCM is often preferred for its ease of removal.

-

Reagent Addition : In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (2.1 - 2.2 eq) in the same solvent. Add this solution dropwise to the stirring diamine solution at 0 °C (ice bath). The slight excess of Boc₂O ensures complete conversion of both amino groups. A base like triethylamine (2.2 eq) can be added to scavenge the acid formed from impurities in the Boc anhydride, though the reaction often proceeds well without it.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction must be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible. This is a critical validation step to ensure the reaction has gone to completion.

-

Work-up : Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1 M HCl or saturated NaHSO₄) to remove any unreacted base, followed by saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidity, and finally with brine.[9]

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification : The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white crystalline solid. Purity can be confirmed by measuring the melting point, which should be sharp and within the literature range (139-141 °C).[3]

Structural Characterization

Confirming the identity and purity of the synthesized compound is paramount.

-

¹H NMR Spectroscopy : The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzene ring and a large singlet integrating to 18 protons around 1.5 ppm, corresponding to the two identical tert-butyl groups. The N-H protons will appear as a singlet.

-

¹³C NMR Spectroscopy : The carbon NMR will show signals for the aromatic carbons, the carbonyl carbon of the Boc group (around 153 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).

-

Mass Spectrometry : Electrospray ionization (ESI) mass spectrometry will show a peak corresponding to the molecular ion plus a proton [M+H]⁺ or sodium [M+Na]⁺, confirming the molecular weight of 308.37 g/mol .

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit a characteristic N-H stretching band around 3300-3400 cm⁻¹ and a strong C=O stretching band for the carbamate group around 1700-1725 cm⁻¹.

Applications in Drug Discovery and Development

The utility of N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine stems from its identity as a protected scaffold. The phenylenediamine core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[10] The Boc-protected version provides a stable, easy-to-handle precursor for building more complex molecules.

-

Scaffold for Directed Synthesis : The two protected amines can be deprotected sequentially or simultaneously. This allows for the regioselective introduction of different substituents, creating a library of diverse compounds from a single intermediate. For instance, selective deprotection of one Boc group would allow for functionalization at that position, followed by deprotection and reaction at the second position.

-

Building Block for Heterocycles : Phenylenediamines are common starting materials for the synthesis of benzodiazepines, benzimidazoles, and other fused heterocyclic systems that are prevalent in pharmaceuticals.[10] Using the di-Boc protected version allows for the construction of these ring systems under controlled conditions.

-

Linker in Complex Molecules : In the development of PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs), linker molecules are required to connect the different functional parts. The diamine scaffold can serve as a rigid core for such linkers, with the protected amines providing handles for conjugation after deprotection.

-

Precursor to Novel Diuretics : Research has identified diarylamide derivatives as inhibitors of urea transporters, presenting a novel approach to developing salt-sparing diuretics.[11] The controlled synthesis of substituted diarylamides can be facilitated by using protected diamine building blocks like N,N'-di-Boc-m-phenylenediamine.

Conclusion

N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine is more than just a chemical; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and, most importantly, the chemical versatility afforded by the dual Boc-protecting groups, make it a valuable intermediate for researchers in both academic and industrial settings. Its application facilitates the efficient and controlled synthesis of complex molecular architectures, accelerating the discovery and development of new therapeutic agents.

References

-

Oakwood Chemical. (n.d.). N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine. Retrieved from [Link]

-

Wikipedia. (n.d.). N,N′-Di-2-butyl-1,4-phenylenediamine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2012). Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N′-Disubstituted Symmetric Sulfamides and N-tert-Butoxycarbonyl,N′-Alkyl Sulfamide. International Journal of Organic Chemistry, 2, 26-33. Retrieved from [Link]

-

Zhang, H., et al. (2025). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. Biomedicines, 13(4), 992. Retrieved from [Link]

-

Amrhein, M., et al. (2022). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793–797. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of N-Boc-1,4-butanediamine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. Synthesis, 1994(05), 579-582. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1,3-Phenylenediamine. Retrieved from [Link]

-

Van Arnum, P. (2012). Broadening the Toolbox in Drug Development and Analysis. Pharmaceutical Technology, 36(2). Retrieved from [Link]

-

Asahara, H., et al. (2025). Synthesis of Phenylenediamines via [4+1+1] Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. ChemRxiv. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine [oakwoodchemical.com]

- 5. N-(tert-Butoxycarbonyl)-1,3-phenylenediamine | 68621-88-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

- 9. 5z.com [5z.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Amine Protection in Complex Synthesis

In the intricate landscape of pharmaceutical and materials science, the precise control of reactivity is paramount. The strategic protection and deprotection of functional groups are cornerstone techniques that enable the construction of complex molecular architectures. Among these, the protection of amines is of critical importance due to their inherent nucleophilicity and basicity. The tert-butoxycarbonyl (Boc) group stands out as one of the most widely utilized amine protecting groups, prized for its ease of introduction, stability across a broad spectrum of reaction conditions, and facile, orthogonal removal under mild acidic conditions. This guide provides a comprehensive technical overview of the synthesis and characterization of N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine, a key building block in various synthetic endeavors.

The Target Molecule: N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine at a Glance

N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine is a derivative of 1,3-phenylenediamine where both amine functionalities are protected by Boc groups. This transformation is crucial as it temporarily masks the reactivity of the amino groups, allowing for selective modifications at other positions of the benzene ring or in subsequent synthetic steps involving this diamine as a monomer or linker.

| Property | Value | Source |

| CAS Number | 883554-89-0 | [1] |

| Molecular Formula | C₁₆H₂₄N₂O₄ | [1] |

| Molecular Weight | 308.37 g/mol | [1] |

| Melting Point | 139-141 °C | [2] |

| Appearance | White to off-white crystalline powder | [2] |

Synthesis of N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine: A Methodical Approach

The synthesis of the target compound is achieved through the N-tert-butoxycarbonylation of 1,3-phenylenediamine using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The choice of reaction conditions is critical to ensure the complete di-protection of the diamine.

The Underlying Chemistry: Mechanism of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This results in the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of tert-butyl carbonate. The tert-butyl carbonate is unstable and decomposes into carbon dioxide and tert-butanol. In the presence of a base, the tert-butyl carbonate can be deprotonated to form tert-butoxide.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

1,3-Phenylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-phenylenediamine (1.0 eq) in anhydrous THF or DCM.

-

Addition of Base: Add triethylamine (2.2 eq) or a catalytic amount of DMAP (0.1 eq) to the solution. The use of a base is crucial to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product.[3]

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (2.2 eq) portion-wise at room temperature. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (1,3-phenylenediamine).

-

Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine as a white crystalline solid.[4]

Comprehensive Characterization: Validating the Molecular Identity

Thorough characterization is essential to confirm the structure and purity of the synthesized N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule in solution.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the 18 protons of the two tert-butyl groups in the region of δ 1.5 ppm.[5] The aromatic protons will appear in the downfield region (δ 7.0-7.5 ppm), and their splitting pattern will be indicative of the 1,3-disubstitution on the benzene ring. The N-H protons of the carbamate groups will give a broad singlet, typically around δ 6.5-7.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure. Key expected signals include the carbonyl carbon of the Boc group around δ 153 ppm, the quaternary carbon of the tert-butyl group around δ 80 ppm, and the methyl carbons of the tert-butyl group around δ 28 ppm. The aromatic carbons will resonate in the δ 110-140 ppm region.[6]

Table 2: Predicted NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~1.5 | singlet | -C(CH ₃)₃ |

| ~6.5-7.0 | broad singlet | NH | |

| ~7.0-7.5 | multiplet | Aromatic H | |

| ¹³C | ~28 | quartet | -C(C H₃)₃ |

| ~80 | singlet | -C (CH₃)₃ | |

| ~110-140 | doublet/triplet | Aromatic C | |

| ~153 | singlet | C =O |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine is expected to exhibit the following characteristic absorption bands:

-

N-H Stretching: A sharp peak in the range of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate group.

-

C=O Stretching: A strong absorption band around 1700-1725 cm⁻¹ due to the carbonyl stretching of the Boc group.[7]

-

C-N Stretching: A peak in the region of 1250-1350 cm⁻¹.

-

C-H Stretching: Bands in the 2950-3000 cm⁻¹ region corresponding to the C-H bonds of the tert-butyl and aromatic groups.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z 309.18 would be expected. The fragmentation pattern often involves the loss of isobutene (56 Da) or the entire tert-butoxycarbonyl group (100 Da) from the molecular ion.[8]

Conclusion: A Versatile Intermediate for Advanced Synthesis

This guide has provided a detailed technical overview of the synthesis and characterization of N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine. The presented protocol, based on established principles of amine protection, offers a reliable method for the preparation of this valuable synthetic intermediate. The comprehensive characterization data serves as a benchmark for researchers to validate the identity and purity of their synthesized material. The successful synthesis of this di-protected diamine opens avenues for its application in the development of novel pharmaceuticals, polymers, and other advanced materials where precise control over the reactivity of the aromatic diamine core is essential.

References

-

El-Faham, A., & Albericio, F. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 12(8), 5345–5363. [Link]

-

Organic Syntheses Procedure. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

-

Organic Syntheses Procedure. DI-tert-BUTYL DICARBONATE. [Link]

-

Organic Syntheses Procedure. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

-

SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

-

ResearchGate. FTIR spectra of tBuPDNB and tBuPDAB. tBuPDAB: 1,3-diamino-4-(4 0... [Link]

-

Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

-

Oakwood Chemical. N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine. [Link]

-

ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines. [Link]

-

ResearchGate. FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. [Link]

-

Digital Commons @ IWU. The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. [Link]

-

ResearchGate. Synthetic methods for 1,3-diamines | Request PDF. [Link]

-

The Royal Society of Chemistry. Pd-catalyzed Synthesis of Benzofused Carbo- and Heterocycles through Carbene Migratory Insertion/Carbopalladation Cascades with Tosylhydrazones. [Link]

-

National Institutes of Health. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]

-

PubMed. Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. [Link]

-

ResearchGate. FTIR spectrum of NN′ diethyl 1,4 benzene dicarboxamide, NN′ dibutyl 1,4... [Link]

-

ResearchGate. Synthesis and In Situ Behavior of 1,4- and 2,5-( 13 C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR | Request PDF. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

iq-ufrgs. Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine [oakwoodchemical.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Analysis: 1H NMR Characterization of N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine

This guide provides an in-depth technical analysis of the 1H NMR spectrum for N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine (also referred to as 1,3-bis(tert-butoxycarbonylamino)benzene).

Designed for drug development professionals, this document moves beyond basic spectral listing to explore the structural dynamics, solvent interactions, and quality control markers critical for using this compound as a pharmaceutical intermediate.

Executive Summary & Molecular Architecture

Compound: N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine

CAS: 883554-89-0 (Generic for isomers; specific N,N' isomer is the symmetric target)

Molecular Formula:

The NMR profile of this molecule is defined by its

Structural Connectivity & Symmetry Logic

The following diagram illustrates the logical flow of symmetry and signal equivalence used for assignment.

Figure 1: Structural symmetry analysis determining proton equivalence and expected multiplicity.

Experimental Protocol: Synthesis to Spectrum

To ensure reproducible data, the sample preparation must account for the high lipophilicity of the Boc groups and the hydrogen-bonding potential of the amides.

Sample Preparation Strategy

-

Solvent Selection:

-

DMSO-d6 (Recommended): The high polarity breaks intermolecular H-bonds, sharpening the amide (NH) signals and shifting them downfield (~9.3 ppm) away from the aromatic region. This allows for quantitative integration of the NH protons.

-

CDCl3: Useful for checking solubility for subsequent reactions, but NH signals often broaden or overlap with aromatics (~6.5-7.0 ppm) and can vary with concentration.

-

-

Concentration: 10–15 mg in 0.6 mL solvent. High concentrations in CDCl3 may lead to signal broadening due to aggregation.

-

Acquisition Parameters:

-

Pulse Angle: 30° (zg30).

-

Relaxation Delay (d1): Set to

seconds. The tert-butyl methyl protons have long T1 relaxation times. A short d1 will suppress the Boc integral relative to the aromatic protons, leading to incorrect integration ratios (e.g., appearing as <18H).

-

Workflow Diagram

Figure 2: Optimized workflow for quantitative NMR acquisition.

Spectral Assignment & Interpretation[1][2][3][4]

The following data represents the standard assignment in DMSO-d6 at 298 K. DMSO is chosen as the reference solvent because it stabilizes the rotameric states of the Boc-amide bond, providing the sharpest peaks for characterization.

Quantitative Data Table

| Region | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| Amide | 9.30 – 9.45 | Broad Singlet (s) | 2H | -NH -Boc | Deshielded by H-bonding with DMSO. Disappears on D2O shake. |

| Aromatic | 7.70 – 7.80 | Singlet (t*) | 1H | Ar-H2 | Most deshielded aromatic proton due to anisotropy of two flanking amide carbonyls. |

| Aromatic | 7.10 – 7.25 | Doublet (d) | 2H | Ar-H4, H6 | Ortho-coupling to H5 ( |

| Aromatic | 7.05 – 7.15 | Triplet (t) | 1H | Ar-H5 | Meta to amides. Triplet due to overlap of two ortho couplings ( |

| Aliphatic | 1.45 – 1.50 | Singlet (s) | 18H | -C(CH 3)3 | Intense singlet. Integration is the primary purity check against the aromatic core. |

*Note: H2 often appears as a singlet but is theoretically a triplet with a very small meta-coupling constant (

Detailed Analysis

-

The "Boc" Anchor (1.48 ppm): This signal is the internal standard. If the integration of the aromatic region (4H total) does not match the Boc signal (18H) with a ratio of 1:4.5, the sample likely contains mono-protected impurity (N-Boc-benzene-1,3-diamine) or residual Boc anhydride.

-

The "H-2" Diagnostic (7.75 ppm): This proton is unique. It resides in the "cleft" between the two bulky Boc groups. Its chemical shift is highly sensitive to the conformation of the amide groups. In CDCl3, this signal may shift upfield or broaden significantly if the Boc groups rotate out of plane.

-

The Coupling Network (H4, H5, H6): The H4/H6 doublet and H5 triplet form an

spin system (or

Troubleshooting & Advanced Validation

Rotamers (The "Ghost" Peaks)

Boc-protected amines exhibit restricted rotation around the N-C(carbonyl) bond (amide resonance).

-

Observation: In CDCl3 at room temperature, you may see broadening of the Boc peak or the appearance of minor "shadow" peaks near the main signals.

-

Resolution: This is not an impurity. Running the NMR at elevated temperature (e.g., 50°C) will coalesce these rotamers into sharp averages. DMSO-d6 usually minimizes this issue at room temperature compared to chloroform.

Common Impurities

-

Mono-Boc-1,3-phenylenediamine:

-

Indicator: Loss of symmetry. The aromatic region becomes complex (4 distinct signals instead of 3). The integration ratio of Boc : Aromatic drops to ~9:4.

-

Shift: Appearance of a broad -NH2 signal (variable, ~3-5 ppm).

-

-

Residual Boc Anhydride (Boc2O):

-

Indicator: Sharp singlet at 1.55 ppm (distinct from the product Boc at 1.48 ppm).

-

Removal: Vacuum drying is often insufficient. Wash the solid with cold pentane/hexane if this peak persists.

-

Self-Validating Protocol (The "D2O Shake")

To confirm the assignment of the amide protons (9.35 ppm):

-

Acquire the standard spectrum in DMSO-d6.

-

Add 1-2 drops of

to the NMR tube and shake. -

Result: The peak at 9.35 ppm will disappear (H/D exchange), while the aromatic signals (7.0 - 7.8 ppm) remain. This confirms the identity of the exchangeable amide protons.

References

-

Organic Syntheses. "N-tert-Butoxycarbonyl-L-phenylalanine." Org. Synth.1998 , 76, 110. (Foundational reference for Boc spectral characteristics).

-

Royal Society of Chemistry. "NMR data for Boc-protected aromatic amines." RSC Advances, Supplementary Information. (General reference for aromatic amide shifts).

-

National Institutes of Health (NIH). "Solvation of Amides in DMSO and CDCl3." J. Phys. Chem. A.2017 , 121(50), 9645-9653.[1] (Mechanistic explanation of solvent-induced shifts).

-

BenchChem. "Selective Mono-Boc Protection of Diamines."[2] (Protocol comparison for mono- vs di-protection).

Sources

13C NMR data for N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine

In-Depth Technical Guide: C NMR Analysis of N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine

Executive Summary & Compound Profile

N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine is a critical symmetric intermediate used in medicinal chemistry as a linker and in the synthesis of nitrogen-containing heterocycles. Its

| Property | Details |

| IUPAC Name | Di-tert-butyl 1,3-phenylenedicarbamate |

| CAS Number | 883554-89-0 |

| Molecular Formula | |

| Molecular Weight | 308.38 g/mol |

| Symmetry Point Group |

Structural Visualization & Numbering

To ensure accurate peak assignment, we utilize the following numbering scheme. Note the symmetry: positions 4 and 6 are equivalent, as are the two Boc groups.

Figure 1: Carbon chemical shift mapping (ppm) in CDCl

Experimental C NMR Data

The following data represents the standard experimental shifts observed in CDCl

Spectral Data Table[1][2][3][4][5]

| Chemical Shift ( | Carbon Type | Assignment (See Fig 1) | Multiplicity | Electronic Environment |

| 152.65 | Quaternary ( | Carbamate C=O | Singlet | Deshielded by carbonyl oxygen and nitrogen. |

| 139.06 | Quaternary ( | Aromatic C1, C3 | Singlet | Ipso-carbon attached to Nitrogen. Downfield shift due to electronegative N. |

| 129.47 | Methine ( | Aromatic C5 | Singlet | Meta to both N-Boc groups. Least affected by resonance donation. |

| 113.00 | Methine ( | Aromatic C4, C6 | Singlet | Ortho to one N-Boc, Para to the other. Shielded by resonance. |

| 108.52 | Methine ( | Aromatic C2 | Singlet | Ortho to both N-Boc groups. Most shielded carbon due to synergistic electron donation. |

| 80.53 | Quaternary ( | t-Butyl | Singlet | Typical aliphatic quaternary ether carbon. |

| 28.33 | Methyl ( | t-Butyl | Singlet | Intense signal due to 6 equivalent methyl groups (18 protons). |

Assignment Logic & Causality

-

The "Ortho-Ortho" Effect (C2 @ 108.5 ppm): The carbon at position 2 is flanked by two amino groups. Although the Boc group withdraws some electron density from the nitrogen lone pair (making it less donating than a free amine), the nitrogen still donates electron density into the ring via resonance. C2 receives this donation from both sides, making it the most electron-rich (shielded) and thus appearing at the lowest frequency in the aromatic region.

-

The "Meta" Position (C5 @ 129.5 ppm): Position 5 is meta to both nitrogen substituents. Resonance effects are negligible at the meta position. Therefore, its shift is close to that of benzene (128.5 ppm), slightly deshielded by inductive effects.

-

Boc Signature: The classic Boc pattern is a useful internal validation tool. If you do not see the Carbonyl (~152), Quaternary (~80), and Methyl (~28) peaks, the protecting group has been cleaved or hydrolyzed.

Synthesis & Preparation Protocol

To generate this compound for analysis, the standard protocol involves the protection of m-phenylenediamine.

Figure 2: Synthesis workflow for N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine.

Experimental Procedure

-

Dissolution: Dissolve m-phenylenediamine (10 mmol) in dry DCM (50 mL).

-

Addition: Add Di-tert-butyl dicarbonate (Boc

O, 22 mmol) and Triethylamine (2.2 mmol) dropwise at 0°C. -

Reaction: Warm to room temperature and stir for 16 hours.

-

Purification: Wash the organic layer with 1M HCl (to remove unreacted amine and mono-Boc species), then saturated NaHCO

. Dry over Na -

Isolation: Evaporate solvent. Recrystallize from Hexanes/Ethyl Acetate to obtain a white solid (mp 144-146 °C).

Experimental NMR Protocol (Best Practices)

To ensure the spectrum matches the data above, follow this acquisition protocol.

Sample Preparation[6][7][8]

-

Solvent: CDCl

(Chloroform-d) is preferred. DMSO-d -

Concentration: Prepare a solution of ~15-20 mg of compound in 0.6 mL of solvent. High concentrations are not required for

C due to the high symmetry (equivalent carbons increase signal intensity).

Acquisition Parameters

-

Relaxation Delay (D1): Set D1

2.0 seconds. The quaternary carbons (C=O, C1, C3, C-tBu) have long T1 relaxation times. A short D1 will suppress these signals, making integration unreliable (though integration is rarely quantitative in standard -

Scans: 256–1024 scans are typically sufficient on a 400 MHz instrument.

References

-

Primary Spectral Data Source: Zhang, G., et al. "tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent." Royal Society of Chemistry (RSC) Advances, 2015. Provides experimental

H and - Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

-

Synthesis Protocol Validation: Basel, Y., & Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine: A convenient reagent system for the preparation of carbamates." The Journal of Organic Chemistry, 2000 .

A Comprehensive Technical Guide to the Physical Properties of N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine

Abstract

N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine, a key intermediate in synthetic organic chemistry, demands a thorough understanding of its physical properties to ensure its effective use in research and development. This guide provides an in-depth analysis of the essential physicochemical and spectroscopic characteristics of this compound. We will delve into its identity, thermal properties, solubility, and the spectroscopic signatures that confirm its structure. This document is designed to be a practical resource, offering not only established data but also the scientific rationale behind the methodologies used for its characterization, thereby ensuring both technical accuracy and practical applicability for professionals in the field.

Introduction: The Role and Importance of a Well-Characterized Intermediate

In the landscape of drug discovery and materials science, the success of a synthetic route often hinges on the quality and purity of its intermediates. N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine serves as a crucial building block, where the tert-butoxycarbonyl (Boc) groups act as protective moieties for the amine functionalities. This protection allows for selective reactions at other positions of the benzene ring. The subsequent ease of removal of the Boc groups under acidic conditions makes it a versatile tool for introducing a 1,3-diaminobenzene scaffold into more complex molecules.

The physical properties of this intermediate are not mere data points; they are critical indicators of purity, stability, and handling requirements. A precise melting point, for instance, can signify the absence of impurities, while a comprehensive understanding of its spectroscopic profile is non-negotiable for structural verification. This guide aims to provide a detailed examination of these properties, underpinned by the scientific principles of the analytical techniques employed.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical compound is to establish its fundamental identity and key physical constants. These parameters are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine | [1][2] |

| Synonym(s) | tert-Butyl N-(3-aminophenyl)-N-[(tert-butoxy)carbonyl]carbamate, N,N'-Di-Boc-benzene-1,3-diamine | [1][3] |

| CAS Number | 883554-89-0 | [1][2][3] |

| Molecular Formula | C₁₆H₂₄N₂O₄ | [1][2] |

| Molecular Weight | 308.38 g/mol | [2] |

| Melting Point | 139-141 °C | [2][3] |

| Purity (Typical) | ≥98% | [2] |

-

Rationale for Importance : The molecular weight is fundamental for all stoichiometric calculations in reaction planning. The melting point range is a critical, initial indicator of purity; a sharp melting point within the specified range suggests a high-purity sample, whereas a broad or depressed range often indicates the presence of impurities.

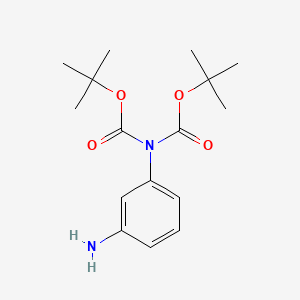

Below is a diagram illustrating the chemical structure of N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine.

Caption: Chemical structure of N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine.

Spectroscopic Characterization: The Structural Fingerprint

Spectroscopic analysis is indispensable for confirming the chemical structure of a molecule. While a reference spectrum is the gold standard for comparison, a skilled scientist can predict the key features based on the molecular structure.

Expected ¹H NMR Spectrum

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the number and environment of hydrogen atoms. For N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine, we anticipate the following signals:

-

tert-Butyl Protons (t-Bu): A sharp, intense singlet peak would be observed around δ 1.5 ppm . This signal integrates to 18 protons (2 x 9H), representing the magnetically equivalent protons of the two tert-butyl groups. Its high intensity is a hallmark of the Boc-protected amines.

-

Amine Protons (N-H): One or two broad singlets are expected in the region of δ 6.5-7.5 ppm , corresponding to the two N-H protons. The exact chemical shift and appearance can vary with solvent, concentration, and temperature due to hydrogen bonding.

-

Aromatic Protons (Ar-H): The protons on the benzene ring will appear in the aromatic region (δ 7.0-7.8 ppm ). The 1,3-substitution pattern will lead to a complex multiplet system. We would expect to see distinct signals corresponding to the protons at the C2, C4, C5, and C6 positions of the benzene ring.

Expected ¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of unique carbon environments.

-

tert-Butyl Carbons: Two signals are expected for the Boc groups. A signal around δ 28 ppm corresponds to the nine equivalent methyl carbons (CH₃). A second signal around δ 80 ppm represents the quaternary carbon (C(CH₃)₃) of the tert-butyl group.[4]

-

Carbonyl Carbon: The carbonyl carbon (C=O) of the carbamate will produce a signal in the downfield region, typically around δ 153 ppm .

-

Aromatic Carbons: The benzene ring will show multiple signals between δ 115-145 ppm . Due to the meta-substitution, we would expect to see four distinct signals for the aromatic carbons, as the carbons bearing the substituents are different from the unsubstituted ones.[5][6]

Expected Infrared (IR) Spectrum

Infrared spectroscopy is particularly useful for identifying key functional groups.

-

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3400 cm⁻¹ , characteristic of the N-H stretching vibration of the secondary amine within the carbamate.

-

C-H Stretch (Aliphatic): Strong bands just below 3000 cm⁻¹, typically around 2980-2960 cm⁻¹ , corresponding to the C-H stretching of the methyl groups in the tert-butyl moieties.

-

C=O Stretch (Carbonyl): A very strong and sharp absorption band around 1700-1725 cm⁻¹ is the most prominent feature of the spectrum. This band is indicative of the carbonyl group in the Boc protecting group.

-

Aromatic C=C Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

Thermal Analysis: Melting Point and Stability

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[7] It provides a highly accurate determination of the melting point and can also be used to assess purity.

Protocol: Melting Point Determination by DSC

Objective: To accurately determine the onset and peak melting temperatures of N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine.

Methodology Rationale: DSC is preferred over traditional melting point apparatus for its high precision, sensitivity, and ability to quantify thermal events. The analysis is performed under an inert nitrogen atmosphere to prevent oxidative degradation of the sample at elevated temperatures.[8][9]

Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and contain the sample.

-

Instrument Setup:

-

Place the sample pan in the DSC cell.

-

Place an empty, sealed aluminum pan in the reference position.

-

Purge the cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 100 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 160 °C).[10]

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak representing the melting transition.

-

The onset temperature of this peak is taken as the melting point.

-

The area under the peak is proportional to the heat of fusion of the sample.

-

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

The solubility of a compound is a critical parameter for its use in reactions, purification, and formulation. Based on its structure, N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine is expected to be a non-polar to moderately polar compound. The large, non-polar tert-butyl groups and the aromatic ring reduce its affinity for highly polar solvents like water. It is anticipated to have good solubility in common organic solvents.

Protocol: Qualitative Solubility Determination

Objective: To assess the solubility of the compound in a range of common laboratory solvents.

Methodology Rationale: A systematic, qualitative approach provides a practical understanding of which solvents are suitable for dissolution. The "shake-flask" method, while simple, is a well-established technique for initial solubility screening.[11]

Step-by-Step Procedure:

-

Solvent Selection: Prepare a set of vials containing 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, hexane).

-

Sample Addition: Add approximately 10 mg of the compound to each vial.

-

Agitation: Cap the vials and agitate them vigorously using a vortex mixer for 1-2 minutes.[12]

-

Visual Inspection: Visually inspect each vial for undissolved solid particles.[13]

-

Classification: Classify the solubility based on the following criteria:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Confirmation (if necessary): If a solution appears clear, it can be gently centrifuged. The absence of a pellet confirms complete dissolution.

Conclusion

N,N'-Di-tert-butoxycarbonyl-benzene-1,3-diamine is a solid crystalline compound with a sharp melting point at approximately 139-141 °C, indicative of its high purity. Its chemical structure is readily confirmed by a combination of NMR and IR spectroscopy, with characteristic signals for the Boc-protecting groups and the 1,3-disubstituted aromatic ring. The provided protocols for thermal analysis and solubility determination serve as a robust framework for the consistent and reliable characterization of this important synthetic intermediate. A thorough understanding and application of these analytical principles are paramount for any researcher utilizing this compound in their synthetic endeavors.

References

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,3-diethenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethyl-1,3-propanediamine. Retrieved from [Link]

-

European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). Standard Operating Procedure for solubility testing. Retrieved from [Link]

-

ACS Publications. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

National Center for Biotechnology Information. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,3-bis(1,1-dimethylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ICCVAM. (2003). Test Method Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

ResearchGate. (1970). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High - Purity Organic Chemicals. Retrieved from [Link]

-

Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine [oakwoodchemical.com]

- 3. N,N-DI-TERT-BUTOXYCARBONYL-BENZENE-1,3-DIAMINE | 883554-89-0 [amp.chemicalbook.com]

- 4. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. 1,3-DI-TERT-BUTYLBENZENE(1014-60-4) 13C NMR spectrum [chemicalbook.com]

- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tainstruments.com [tainstruments.com]

- 9. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

The Strategic Application of N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine in Proteomics: A Guide to Synthesizing and Utilizing a Novel Rigid Cross-Linker for Structural Analysis

This technical guide provides an in-depth exploration of the utility of N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine as a precursor for the synthesis of a novel, rigid, homobifunctional cross-linker for applications in cross-linking mass spectrometry (XL-MS). This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for the structural analysis of proteins and protein complexes. We will delve into the rationale behind the design of a rigid cross-linker, provide a detailed synthetic protocol, and present a comprehensive workflow for its application in proteomics research, complete with data analysis considerations.

Introduction: The Need for Spatially-Defined Distance Restraints in Proteomics

The study of protein-protein interactions (PPIs) and the elucidation of protein structures are cornerstones of modern biological research and drug discovery.[1] Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for these investigations, providing valuable distance constraints by covalently linking spatially proximal amino acid residues.[2][3] The choice of cross-linking reagent is paramount to the success of an XL-MS experiment, influencing the type of structural information that can be obtained.[1]

While flexible cross-linkers are widely used, there is a growing appreciation for the unique advantages offered by rigid cross-linkers. Rigid linkers provide more precise distance information, which can be critical for high-resolution structural modeling.[4][5] Furthermore, rigid cross-linkers have shown superior performance in capturing transient and flexible regions of proteins, offering a unique window into protein dynamics.[4]

This guide focuses on the potential of N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine as a readily available and versatile building block for the synthesis of a novel, rigid, amine-reactive cross-linker. The inherent rigidity of the benzene ring provides a fixed scaffold, while the di-Boc-protected amines offer a convenient handle for derivatization into reactive moieties.

From Precursor to Probe: Synthesis of a Phenyl-Based Homobifunctional NHS Ester Cross-Linker

The central hypothesis of this guide is that N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine can be efficiently converted into a powerful tool for proteomics research. The proposed synthetic route involves a two-step process: deprotection of the Boc groups followed by coupling with a dicarboxylic acid that has been activated as an N-hydroxysuccinimide (NHS) ester. For this guide, we will use succinic acid as the spacer arm, creating a novel cross-linker we will refer to as "Phenyl-Di-Succinimidyl-Suberate" (PDSS).

Synthetic Pathway Overview

The synthesis of PDSS from N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine is a straightforward process that can be accomplished in a standard organic chemistry laboratory. The overall scheme is depicted below.

Caption: Synthetic pathway for PDSS.

Detailed Synthetic Protocol

Materials:

-

N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Succinic anhydride

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Step 1: Boc Deprotection of N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine

-

Dissolve N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine in dichloromethane (DCM) at a concentration of approximately 0.2 M.

-

To the stirred solution, add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) dropwise at room temperature. The deprotection is typically rapid.[6][7][8]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product, 1,3-diaminobenzene, with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diamine, which can be purified by column chromatography if necessary.

Step 2: Synthesis of Phenyl-Di-Succinimidyl-Suberate (PDSS)

-

Activation of Succinic Acid: In a separate flask, dissolve succinic anhydride and N-hydroxysuccinimide (2.2 equivalents) in a suitable solvent like DMF.

-

Add a coupling reagent such as DCC or EDC (2.2 equivalents) to the solution and stir at room temperature overnight to form the di-succinimidyl suberate (DSS).[9]

-

Coupling Reaction: To a solution of the deprotected 1,3-diaminobenzene (1 equivalent) in DMF, add triethylamine (TEA) (2.5 equivalents) to act as a base.[10]

-

Add the freshly prepared solution of di-succinimidyl suberate to the diamine solution and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, the reaction mixture can be worked up by aqueous extraction to remove the NHS byproduct and any remaining base.[10]

-

The final product, PDSS, can be purified by column chromatography on silica gel.

Application in Proteomics: A Cross-Linking Mass Spectrometry Workflow Using PDSS

The newly synthesized PDSS can be employed in a standard XL-MS workflow to identify protein-protein interactions and gain structural insights. The rigidity of the phenyl linker will provide more precise distance constraints compared to flexible linkers.

Experimental Workflow

Caption: General XL-MS workflow using PDSS.

Detailed Experimental Protocol

1. Protein Sample Preparation:

-

Prepare your protein of interest or protein complex in a suitable buffer, such as HEPES or PBS, at a concentration of 0.1-1 mg/mL.[11]

-

Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the cross-linking reaction.[12]

2. Cross-linking Reaction:

-

Prepare a fresh stock solution of PDSS in an amine-free organic solvent like DMSO or DMF.[11]

-

Add the PDSS stock solution to the protein sample to achieve a final concentration typically in the range of 0.1-2 mM. The optimal concentration should be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C. The reaction is pH-dependent, with an optimal range of 7.2-8.5.[13]

3. Quenching and Analysis:

-

Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

-

Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species, confirming successful cross-linking.

4. Sample Preparation for Mass Spectrometry:

-

The cross-linked protein mixture can be processed either by in-gel digestion of the bands of interest or by in-solution digestion.

-

Reduce the protein with DTT and alkylate with iodoacetamide.

-

Digest the protein with a sequence-specific protease, most commonly trypsin.

5. LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

-

A high-resolution mass spectrometer is essential for accurate mass determination of the cross-linked peptides.

-

Employ a data-dependent acquisition strategy, where the instrument cycles between MS1 scans and MS2/MS3 scans of the most abundant precursor ions. For complex samples, an enrichment step for cross-linked peptides, such as size-exclusion chromatography, may be beneficial.[3]

Data Analysis

The analysis of XL-MS data is a complex computational task.[15] Specialized software is required to identify the cross-linked peptides from the complex MS/MS spectra.

Recommended Software:

-

xQuest/xProphet: A widely used software pipeline for the identification and statistical validation of cross-linked peptides.[16]

-

pLink: Another popular tool that offers high accuracy and sensitivity.[16]

-

XlinkX: A node within the Proteome Discoverer software that provides a user-friendly interface for XL-MS data analysis.[17]

-

OpenPepXL: An open-source tool for the identification of cross-linked peptides.[8]

Data Interpretation and Visualization:

-

The output from these programs will be a list of identified cross-linked peptides, specifying the linked amino acid residues and their positions within the protein sequences.

-

This distance information can be visualized on existing 3D protein structures using software like UCSF Chimera with the Xlink Analyzer plugin.[18]

-

The distance constraints can also be used to guide de novo protein structure modeling or to dock protein subunits.

Scientific Rationale and Advantages

The use of a rigid cross-linker derived from N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine offers several key advantages for proteomics research:

-

Precise Distance Constraints: The rigid phenyl core of PDSS provides a well-defined spacer length, leading to more accurate distance information for structural modeling compared to flexible alkyl chain linkers.[4]

-

Probing Protein Dynamics: Rigid linkers are particularly effective at capturing transient interactions and conformations in flexible regions of proteins, providing unique insights into their dynamic behavior.[4]

-

Versatility: The synthetic route presented here can be easily adapted to incorporate different spacer arms by starting with other activated dicarboxylic acids, allowing for the creation of a panel of rigid linkers with varying lengths.

Data Presentation

The results of an XL-MS experiment using PDSS can be summarized in a table format for clarity and ease of interpretation.

| Cross-link ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Score |

| 1 | Protein A | K121 | Protein A | K150 | 25.4 |

| 2 | Protein A | K121 | Protein B | K55 | 21.8 |

| 3 | Protein B | K78 | Protein B | K92 | 19.5 |

Conclusion

N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine is a valuable and underutilized precursor for the development of novel chemical probes for proteomics. This guide has provided a comprehensive framework for the synthesis and application of a new rigid, amine-reactive cross-linker, PDSS. By leveraging the principles of organic synthesis and mass spectrometry, researchers can expand their capabilities in structural proteomics and gain deeper insights into the intricate molecular machinery of the cell. The self-validating nature of the XL-MS workflow, from the confirmation of cross-linking by SDS-PAGE to the confident identification of cross-linked peptides by specialized software, ensures the trustworthiness of the generated data.

References

-

Bareford, L. M., & Swaan, P. W. (2007). Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents. Pharmaceutical research, 24(8), 1751–1762. [Link]

-

Flynn, N. T., Tran, T. N., Cima, M. J., & Langer, R. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Langmuir, 30(40), 12011–12020. [Link]

-

Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. Journal of the American Society for Mass Spectrometry, 22(6), 967–981. [Link]

-

Conditions for coupling to an N-hydroxysuccinimide ester. Reddit. [Link]

-

Kosinski, J., von Appen, A., Ori, A., Kłys, K., & Beck, M. (2015). Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures. Journal of structural biology, 189(3), 177–183. [Link]

-

Okonkwo, C. C., & Odoemelam, S. A. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal of Applied Chemistry, 12(6), 48-54. [Link]

-

Wang, H., Li, Z., & Zhang, W. (2021). Direct Synthesis of Amide-Linked COFs via Ester-Amine Exchange Reaction. Journal of the American Chemical Society, 143(34), 13575–13580. [Link]

-

Götze, M., Iacobucci, C., & Sinz, A. (2021). Dissecting In Vivo Cross-Linker Performance: Insights into Structural Dynamics and Molecular Rigidity. Analytical Chemistry, 93(30), 10426–10435. [Link]

-

Learn More About Proxl. Protein Cross-linking Database. [Link]

-

Synthesis and Characterization of some Dicarboxylic Acid Monomers. ResearchGate. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Aivaliotis, M., Gevaert, K., & Impens, F. (2012). Linkers in the structural biology of protein–protein interactions. Protein Science, 21(5), 627–636. [Link]

-

XlinkX for Proteome Discoverer. Hecklab.com. [Link]

-

Götze, M., & Sinz, A. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(12), 4647–4663. [Link]

-

Design and characterization of structured protein linkers with differing flexibilities. ResearchGate. [Link]

-

OpenPepXL. OpenMS. [Link]

-

Chavez, J. D., & Bruce, J. E. (2019). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. Nature protocols, 14(3), 827–850. [Link]

-

8 Factors to Consider when Selecting a Protein Cross-linker. G-Biosciences. [Link]

-

Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical reviews, 121(15), 9188–9233. [Link]

-

Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ResearchGate. [Link]

Sources

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. iscrm.uw.edu [iscrm.uw.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dissecting In Vivo Cross-Linker Performance: Insights into Structural Dynamics and Molecular Rigidity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linkers in the structural biology of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ProXL (Protein Cross-Linking Database): A Platform for Analysis, Visualization, and Sharing of Protein Cross-Linking Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. openms.de [openms.de]

- 9. Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. biotium.com [biotium.com]

- 13. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Learn More About Proxl - Protein Cross-linking Database [proxl-ms.org]

- 17. Hecklab.com | XlinkX for Proteome Discoverer [hecklab.com]

- 18. Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability & Technical Guide: N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine

[1]

Executive Summary & Critical Disambiguation

Status: Commercially Available (Specialty Tier) Primary Risk: Structural Ambiguity in Catalog Nomenclature

The chemical name "N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine" presents a critical nomenclature hazard in commercial sourcing. It refers to two distinct structural isomers with vastly different chemical reactivities and applications. Before purchasing, you must verify the specific isomer required for your workflow.

The Two Isomers

-

The Imidodicarbonate (Asymmetric Core):

-

The Bis-Carbamate (Symmetric Linker):

-

Structure: Each nitrogen bears one Boc group (

). -

CAS: 79673-61-7 (often cited generically or under m-phenylenediamine derivatives).

-

Application: Linkers for MOFs/COFs, peptide mimetics, supramolecular assembly.

-

Commercial Status: Often mislabeled; frequently synthesized in-house due to high markups.

-

Commercial Landscape Analysis

Supplier Matrix (CAS 883554-89-0: The Imidodicarbonate)

This specific isomer is a high-value building block. It is not a commodity chemical.

| Supplier Tier | Representative Vendors | Purity Grade | Typical Pack Size | Lead Time | Cost Estimation |

| Tier 1 (Global) | Santa Cruz Biotech (SCBT), Sigma-Aldrich (Custom) | ≥98% (HPLC) | 250 mg - 1 g | 1-2 Weeks | High ( |

| Tier 2 (Specialty) | Oakwood Chemical, Combi-Blocks | 95-98% | 1 g - 5 g | 2-5 Days (US) | Moderate ( |

| Tier 3 (Bulk/Import) | eChemi, BLD Pharm, Enamine | 95% | 10 g - 1 kg | 3-6 Weeks | Low ($) |

Precursor Availability (The "Make" Alternative)

If the specific di-Boc derivative is out of stock or cost-prohibitive, the mono-Boc precursor is a stable, widely available commodity.

| Compound | CAS | Availability | Approx.[4][2][3][5][6] Price (10g) |

| N-Boc-m-phenylenediamine | 68621-88-5 | High (In Stock) | $30 - $60 |

| m-Phenylenediamine | 108-45-2 | Commodity | < $5 |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | Commodity | < $10 |

Decision Logic & Supply Chain Visualization

The following diagram illustrates the decision process for sourcing versus synthesizing the required isomer, highlighting the structural differences.

Figure 1: Decision matrix for sourcing vs. synthesizing N,N-di-Boc isomers.

Strategic Synthesis Protocols

If commercial supply is unavailable or lead times are prohibitive, use the following validated protocols.

Protocol A: Synthesis of Symmetric N,N'-Di-Boc-benzene-1,3-diamine

Target: The symmetric linker (Most common requirement for MOFs/Peptides). Reaction Type: Nucleophilic Substitution (carbamate formation).

Reagents:

-

m-Phenylenediamine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (2.5 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

-

Dissolution: Dissolve m-phenylenediamine (10 mmol) in dry DCM (50 mL) under

atmosphere. -

Base Addition: Add Et₃N (30 mmol). Cool the mixture to 0°C in an ice bath.

-

Boc Addition: Add Boc₂O (25 mmol) dissolved in DCM (10 mL) dropwise over 30 minutes.

-

Note: Slow addition prevents exothermicity and ensures symmetric addition.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The diamine spot (polar) should disappear; the di-Boc spot (less polar) should appear.

-

-

Work-up: Wash organic layer with 1M citric acid (removes unreacted amine/base), then sat. NaHCO₃, then brine.

-

Purification: Dry over Na₂SO₄, concentrate. Recrystallize from Hexane/Ethyl Acetate.

-

Yield: Typically 85–95%.

-

Protocol B: Synthesis of Asymmetric N,N-Di-Boc-benzene-1,3-diamine (Imidodicarbonate)

Target: CAS 883554-89-0 (Specialty intermediate). Reaction Type: DMAP-Catalyzed Gem-Disubstitution.

Reagents:

-

N-Boc-m-phenylenediamine (Commercial CAS 68621-88-5) (1.0 eq)[4]

-

Boc₂O (1.5 eq)

-

DMAP (4-Dimethylaminopyridine) (0.2 eq - Critical Catalyst)

-

Solvent: Acetonitrile (MeCN) or DCM

Mechanism: DMAP is required to activate the Boc₂O sufficiently to attack the already electron-poor carbamate nitrogen, forming the imidodicarbonate (

Step-by-Step Workflow:

-

Setup: Dissolve N-Boc-m-phenylenediamine (5 mmol) in dry MeCN (25 mL).

-

Catalyst: Add DMAP (1 mmol). Do not use Et₃N alone; it is too weak for the second addition.

-

Addition: Add Boc₂O (7.5 mmol) in one portion.

-

Heating: Reflux (80°C) may be required to drive the reaction to completion, as the second Boc addition is sterically hindered. Stir for 6–12 hours.

-

Selectivity Check: Monitor TLC carefully. You want to avoid reacting the free amine on the other side if your starting material was the mono-amine.

-

Correction: If starting from the mono-Boc diamine (one NH2, one NHBoc), reacting with excess Boc2O/DMAP will likely Boc-protect the free amine first (forming N,N'-di-Boc) before forming the N,N-di-Boc.

-

Refined Strategy for CAS 883554-89-0: To get the free amine with an N(Boc)2 group, one usually starts with m-Nitroaniline .

-

Protect m-Nitroaniline

N-Boc-m-nitroaniline. -

Second Protection (DMAP/Boc₂O)

N,N-Di-Boc-m-nitroaniline. -

Reduction (Pd/C, H₂)

N,N-Di-Boc-m-phenylenediamine (CAS 883554-89-0) .

-

-

Recommendation:Buy this isomer. The synthesis is 3 steps.

-

Quality Control & Analytics

When receiving the commercial product, validate the structure immediately to ensure you received the correct isomer.

| Analytical Method | Symmetric (N,N') Expectation | Asymmetric (N,N) Expectation |

| 1H NMR (DMSO-d6) | Amide Protons: Two equivalent NH signals (approx. 9.3 ppm). Aromatic: Symmetric pattern. | Amide Protons: No NH signal for the N(Boc)2 group; broad NH2 signal (approx. 5.0 ppm).[6] Boc Groups: Single large peak (18H). |

| IR Spectroscopy | C=O Stretch: Single strong band ~1690 cm⁻¹. | C=O Stretch: Split band (symmetric/asymmetric stretch of imidodicarbonate) ~1710-1740 cm⁻¹. |

| Solubility | Moderate in DCM, soluble in DMSO. | Highly soluble in DCM/Hexane (very lipophilic). |

References

-

Oakwood Chemical. Product Specification: N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine.[4][1][Link]

-

Organic Syntheses. Protection of Amines with Boc₂O. Org.[7][8][9][10] Synth. 1999, 76, 123. [Link]

-

Chankeshwara, S. V., & Chakraborti, A. K. (2006).[9] Catalyst-free N-tert-butyloxycarbonylation of amines in water.[9] Organic Letters, 8(15), 3259-3262. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CAS#:883554-90-3 | N,N-DI-TERT-BUTOXYCARBONYL-BENZENE-1,4-DIAMINE | Chemsrc [chemsrc.com]

- 3. 1255574-65-2|N,N-Bis(t-Boc) 3,4-difluoroaniline|BLD Pharm [bldpharm.com]

- 4. N-BOC-M-PHENYLENEDIAMINE | 68621-88-5 [chemicalbook.com]

- 5. m-PHENYLENEDIAMINE For Synthesis | Lab chemical distributors, Laboratory Chemicals, Laboratory chemical suppliers, Lab chemical supplier, Laboratory chemicals manufacturer, Lab chemicals exporter, Lab chemical manufacturer, Alpha Chemika India. [alphachemika.co]

- 6. tnjchem.com [tnjchem.com]

- 7. N-(tert-Butoxycarbonyl)-1,3-phenylenediamine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. orgchemres.org [orgchemres.org]

An In-depth Technical Guide to Boc Protecting Groups in Diamines

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Strategic Importance of Mono-Protected Diamines

Mono-protected diamines are indispensable building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Their utility stems from the differential reactivity of the two nitrogen atoms, allowing for sequential and controlled elaboration of molecular scaffolds. This precise manipulation is fundamental to the construction of complex nitrogen-containing compounds, including pharmacophores and polymers.[1]

The tert-butyloxycarbonyl (Boc) group is a preeminent choice for amine protection due to its broad stability to many reagents, particularly nucleophiles and bases, and its facile removal under acidic conditions.[3] However, the seemingly straightforward task of introducing a single Boc group onto a symmetrical diamine is fraught with challenges. The inherent equivalence of the two amino groups often leads to a statistical mixture of unprotected, mono-protected, and di-protected products, necessitating challenging purification procedures.[4]

Section 2: The Challenge of Selectivity in Symmetrical Diamines